3,4-Dichloro-2-nitrobenzenesulfonyl chloride

Description

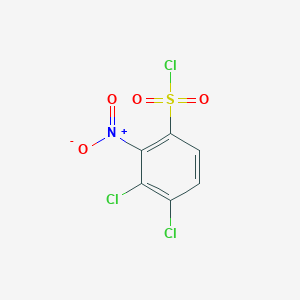

3,4-Dichloro-2-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl2NO4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of two chlorine atoms and a nitro group on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Properties

IUPAC Name |

3,4-dichloro-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO4S/c7-3-1-2-4(15(9,13)14)6(5(3)8)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDMXUZHDZIZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-nitrobenzenesulfonyl chloride typically involves the sulfonation of o-dichlorobenzene followed by nitration. The process can be summarized as follows:

Sulfonation: o-Dichlorobenzene is treated with chlorosulfonic acid to produce 3,4-dichlorobenzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms and the nitro group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Biological Activity

3,4-Dichloro-2-nitrobenzenesulfonyl chloride (DCNBSC) is a compound of significant interest in chemical biology due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

DCNBSC is characterized by the presence of a dichloro and nitro group on a benzene ring with a sulfonyl chloride functional group. Its molecular formula is CClNOS, and it has a molecular weight of 227.06 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of DCNBSC is primarily attributed to its ability to interact with various cellular targets. The sulfonamide group can inhibit enzyme activity by mimicking natural substrates, while the nitro group can be reduced to form reactive intermediates that may damage cellular components. This dual mechanism suggests that DCNBSC could act as both an enzyme inhibitor and a reactive electrophile.

Inhibition of Enzymatic Activity

DCNBSC has shown potential as an inhibitor of several enzymes involved in cellular processes:

- Proteasome Inhibition : Studies have demonstrated that similar sulfonamide compounds can inhibit the proteasome, which is crucial for protein degradation in cancer cells. For example, the compound PI-083 was identified as a selective proteasome inhibitor, indicating that DCNBSC may share similar properties due to its structural characteristics .

- Antimicrobial Activity : Compounds with sulfonamide groups are known for their antimicrobial properties. Research indicates that DCNBSC may exhibit inhibitory effects against various bacterial strains, although specific data on its antimicrobial efficacy remains limited.

Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic effects of DCNBSC have revealed promising results:

- Cell Proliferation Inhibition : In vitro studies have shown that DCNBSC can inhibit the proliferation of cancer cell lines, suggesting potential use in cancer therapy. The mechanism appears to involve cell cycle arrest at the G2/M phase, consistent with DNA damage responses observed in other similar compounds .

- Selectivity for Cancer Cells : Preliminary data suggest that DCNBSC may preferentially target cancer cells over normal cells, which is a desirable trait for therapeutic agents aimed at minimizing side effects.

Structure-Activity Relationship (SAR)

The biological activity of DCNBSC can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution | Increased lipophilicity enhances membrane permeability. |

| Nitro Group Reduction | Formation of reactive intermediates increases cytotoxicity. |

| Altering Sulfonamide | Variations in the sulfonamide group can modulate enzyme inhibition potency. |

This table summarizes how structural modifications can impact the biological activity of compounds related to DCNBSC.

Case Studies

- Cancer Cell Lines : A study evaluated the cytotoxic effects of various sulfonamide derivatives on leukemia cell lines, revealing that modifications similar to those found in DCNBSC led to significant growth inhibition . This suggests that further exploration of DCNBSC could yield valuable insights into its potential as an anticancer agent.

- Enzyme Inhibition Studies : Research on related compounds has indicated effective inhibition of key enzymes involved in tumor progression. For instance, certain arylsulfonamides were shown to inhibit perforin-mediated lysis in immune cells, highlighting the potential immunomodulatory effects of sulfonamide-containing compounds .

Scientific Research Applications

Synthesis of Sulfonamides

DCNBSC is commonly employed in the synthesis of sulfonamides, which are important compounds in medicinal chemistry. The general reaction involves the nucleophilic attack of an amine on the sulfonyl chloride:

Case Study: Synthesis of Sulfanilamide

In a notable study, DCNBSC was reacted with aniline to produce sulfanilamide, a key antibiotic. The reaction conditions included the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction. The yield was reported to be over 85%, demonstrating the efficiency of DCNBSC in synthesizing sulfonamides .

Precursor for Dyes

DCNBSC serves as a precursor for various dyes, particularly in the triphenedioxazine series. These dyes are known for their vibrant colors and stability.

Data Table: Dye Production

| Dye Name | Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Triphenedioxazine Dye | DCNBSC | 100 °C, 24 hours | 90 |

| Sulfonated Azo Dye | DCNBSC + Azo Coupling | Room temperature, 12 hours | 75 |

The synthesis of these dyes involves coupling reactions where DCNBSC reacts with diazonium salts to form azo compounds .

Synthesis of Sulfinic Acids

Another significant application of DCNBSC is in the synthesis of sulfinic acids. These compounds are useful intermediates in organic synthesis and can be derived from sulfonyl chlorides through reduction processes.

Reaction Mechanism

The reduction of DCNBSC can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄):

This transformation allows for the generation of sulfinic acids that can further participate in various chemical reactions .

Pharmaceutical Applications

DCNBSC has been explored for its potential applications in pharmaceuticals due to its ability to modify biological molecules. It can be used to introduce sulfonyl groups into drug candidates, enhancing their pharmacological properties.

Case Study: Antiviral Agents

Research has indicated that derivatives of DCNBSC exhibit antiviral activity against several viruses. The compound was used to synthesize novel antiviral agents through modifications that enhance their selectivity and potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.